molecular formula C21H21N3O6S2 B2603913 N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-98-8

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2603913
M. Wt: 475.53
InChI Key: HFJPYDHJFVSLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Recent research has highlighted the successful synthesis of novel pyrazoline derivatives, including compounds structurally related to N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. These compounds were synthesized using microwave-assisted methods, which offered advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. The synthesized compounds were characterized using techniques such as FTIR, 1H NMR, and mass spectral data, confirming their expected structures (Ravula et al., 2016).

Biological Activities

The biological evaluation of these compounds has shown significant anti-inflammatory and antibacterial activities. Specifically, certain derivatives exhibited high in vivo anti-inflammatory activity, while others demonstrated potent antibacterial properties against various strains. This suggests potential therapeutic applications of these compounds in treating conditions associated with inflammation and bacterial infections (Ravula et al., 2016).

Structural Studies

Structural analysis of related compounds has been conducted using X-ray crystallography, providing insight into their stereochemical properties and potential reactivity. For example, studies on similar pyrazoline derivatives have elucidated their stereochemical peculiarities, which might affect their reactivity and interaction with biological targets (Borisova et al., 2016).

Interaction Studies

Interaction studies involving related quinoxaline derivatives have explored the effects of temperature and concentration on their properties. Such research is crucial for understanding the solubility and interaction mechanisms of these compounds in biological systems, which could influence their bioavailability and therapeutic efficacy (Raphael et al., 2015).

properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-29-17-9-11-18(12-10-17)32(27,28)24-20(21-4-3-13-30-21)14-19(22-24)15-5-7-16(8-6-15)23-31(2,25)26/h3-13,20,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJPYDHJFVSLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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